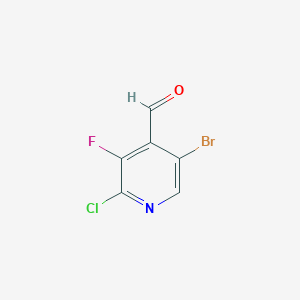

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCOSWISHLTTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Steps

Selective halogenation is critical to install bromine, chlorine, and fluorine atoms at the desired positions on the pyridine ring. Common approaches include:

- Bromination : Using brominating agents such as tribromophosphorus oxide or bromine sources in the presence of catalysts or under controlled temperature to selectively brominate the pyridine ring at the 5-position.

- Chlorination : Introduction of chlorine at the 2-position can be achieved through chlorinating agents under mild conditions to avoid over-chlorination.

- Fluorination : Fluorination at the 3-position is often performed via diazotization followed by fluorination (Blaz-Schiemann reaction), using sodium nitrite and fluorinating agents like anhydrous hydrogen fluoride under low temperatures (e.g., -78 °C to room temperature).

Formylation Step

The aldehyde group at the 4-position is introduced typically by the Vilsmeier-Haack formylation, which involves:

- Reaction of the halogenated pyridine intermediate with a Vilsmeier reagent (formed from DMF and POCl3).

- The reaction is conducted under controlled temperature to avoid side reactions.

- Subsequent hydrolysis yields the aldehyde functionality.

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting pyridine derivative + brominating agent (e.g., tribromophosphorus oxide), acetonitrile, 110–130 °C, 3 h | 2-bromo-6-methyl-5-nitropyridine | 92.8 | Bromination at 5-position |

| 2 | Hydrogenation with Raney nickel, methanol, 40 psi H2, 5 h | 2-bromo-5-amino-6-picoline | 90.0 | Reduction of nitro to amino group |

| 3 | Diazotization with sodium nitrite, anhydrous HF, -78 °C to 70 °C | 5-bromo-2-fluoro-4-picoline | 84.5 | Fluorination via Blaz-Schiemann reaction |

| 4 | Vilsmeier-Haack formylation (DMF + POCl3) | 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | Variable | Introduction of aldehyde group |

Note: The above example is adapted from fluoropyridine compound preparation patents and literature, highlighting key steps relevant to this compound class.

- Temperature Control : Critical during halogenation and diazotization to prevent side reactions and decomposition.

- Solvent Choice : Acetonitrile and methanol are commonly used solvents for bromination and hydrogenation steps, respectively.

- Reagent Stoichiometry : Using slight excesses of halogenating agents ensures complete substitution without over-halogenation.

- Purification : Extraction with organic solvents (e.g., dichloromethane, ethyl acetate), drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate/petroleum ether mixtures are standard to obtain pure intermediates and final product.

- The Blaz-Schiemann reaction remains a cornerstone for introducing fluorine into pyridine rings, especially at positions where direct fluorination is challenging.

- Sequential halogenation allows for regioselective substitution, critical in obtaining the desired substitution pattern for 5-bromo-2-chloro-3-fluoropyridine derivatives.

- The aldehyde group introduced via Vilsmeier-Haack formylation is versatile for further functionalization in drug development and material science.

- Overall yields for multi-step syntheses can reach approximately 70-80% with optimized conditions.

| Preparation Stage | Method | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Bromination | Electrophilic substitution | Tribromophosphorus oxide | 110–130 °C, 3 h | ~90 | Selective bromination at 5-position |

| Reduction | Catalytic hydrogenation | Raney nickel, H2 | Room temp, 40 psi, 5 h | ~90 | Nitro to amino conversion |

| Fluorination | Blaz-Schiemann reaction | NaNO2, anhydrous HF | -78 °C to 70 °C | ~85 | Fluorine introduction at 3-position |

| Formylation | Vilsmeier-Haack reaction | DMF, POCl3 | Controlled temp | Variable | Aldehyde group introduction |

The preparation of this compound is a complex, multi-step process involving selective halogenations and formylation. The key to successful synthesis lies in precise control of reaction conditions and reagent selection to achieve high regioselectivity and yield. These methods are well-documented in patent literature and scientific research, providing a robust foundation for producing this compound for advanced organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Commonly used in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Carboxylic Acids: From oxidation of the aldehyde group.

Alcohols: From reduction of the aldehyde group.

Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is utilized as a key intermediate in the synthesis of numerous pharmaceutical compounds. It serves as a building block for the development of active pharmaceutical ingredients (APIs) targeting various diseases.

Case Study:

A notable application is in the synthesis of inhibitors for neuropeptide Y (NPY) receptors, which are implicated in various physiological processes, including appetite regulation and anxiety disorders. The compound's halogen substituents enhance its reactivity, facilitating the formation of complex structures necessary for effective drug candidates.

Agrochemical Development

Pesticide Formulation:

The compound is also explored for its potential in agrochemical formulations. Its structural features may enhance the efficacy of pesticides and herbicides, making them more effective against specific pests while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Efficacy |

|---|---|---|

| Pesticide | Insecticide | Moderate |

| Herbicide | Selective herbicide | High |

Material Science

OLEDs and Electronic Materials:

this compound is being investigated as a component in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in semiconductor applications.

Case Study:

Research indicates that incorporating this compound into OLED formulations can improve light emission efficiency and stability, which are critical for the development of next-generation display technologies.

Chemical Synthesis

Synthetic Pathways:

The compound can be synthesized through various methods, including halogenation and formylation techniques. For instance, the Vilsmeier-Haack reaction is commonly employed to introduce the aldehyde functional group into pyridine derivatives.

Data Table: Synthetic Methods

| Method | Description | Yield |

|---|---|---|

| Vilsmeier-Haack Formylation | Utilizes POCl3 and N-methylformamide | High |

| Halogenation | Sequential chlorination and fluorination | Moderate |

Biological Research

Biochemical Applications:

In biochemistry, this compound has been used as an organic buffer and in peptide synthesis due to its high yield properties.

Case Study:

Its application in peptide synthesis has shown promising results in enhancing peptide stability and solubility, which are essential for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of halogen atoms and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and similarity scores of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde with analogous compounds:

Key Observations:

- Positional Isomerism: The bromo and fluoro substituents’ positions significantly differentiate reactivity. For example, 4-Bromo-2-chloro-5-fluoropyridine (CAS 103999-77-5) places Br at position 4 instead of 5, altering electronic effects on the pyridine ring .

- Functional Groups: The aldehyde group in the main compound distinguishes it from analogs like 5-Bromo-2-chloro-3-fluoropyridine (CAS 73583-37-6), which lacks a functional group, and 5-Bromo-2-chloro-4-methoxypyridine (CAS 52311-48-5), which features an electron-donating methoxy group .

Research Implications

The unique combination of substituents in this compound offers advantages in:

- Drug Discovery: The aldehyde enables conjugation with amines or hydrazines, common in protease inhibitors or kinase-targeting molecules.

- Material Science: Electron-deficient pyridines are used in ligands for catalytic systems or optoelectronic materials.

Biological Activity

5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anti-tumor, anti-viral, and anti-microbial activities, along with relevant research findings and case studies.

- Molecular Formula : CHBrClFNO

- Molecular Weight : 220.45 g/mol

- CAS Number : 884494-36-4

The compound features halogen substituents (bromine, chlorine, and fluorine) which significantly influence its reactivity and biological activity.

1. Anti-Tumor Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable anti-tumor properties. In particular, studies have shown that certain pyridine compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

A study highlighted the synthesis of novel pyridine derivatives that showed promising anti-tumor activity in vitro. The presence of halogen atoms was correlated with enhanced cytotoxic effects against specific cancer cell lines .

2. Anti-Viral Activity

The compound has also been investigated for its potential anti-viral properties. Pyridine derivatives are known to interact with viral proteins and inhibit their function. For instance, certain studies suggest that modifications in the pyridine ring can enhance binding affinity to viral targets, potentially leading to effective therapeutic agents against viral infections .

3. Anti-Microbial Activity

This compound exhibits significant anti-microbial activity against various bacterial strains. Research findings indicate that this compound demonstrates high inhibition rates against Escherichia coli and other pathogens.

| Compound | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| This compound | E. coli | 91.95% |

| Other Derivatives | E. coli | 79.38% - 87.36% |

The high inhibition percentage suggests that the compound could be a candidate for developing new antibiotics .

Case Study 1: Anti-Thrombolytic Activity

In a recent study focusing on the anti-thrombolytic properties of pyridine derivatives, it was found that compounds similar to this compound exhibited varying degrees of clot inhibition. The most active derivative showed a lysis value of 41.32%, indicating a strong potential for therapeutic applications in managing thrombotic conditions .

Case Study 2: Biofilm Inhibition

Another significant area of research is the biofilm inhibition capabilities of this compound. It was reported that certain pyridine derivatives could inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections associated with biofilms. The biofilm inhibition rates ranged from moderate to high, with some derivatives achieving over 90% inhibition against E. coli .

Q & A

Q. Basic

1H NMR : The aldehyde proton (δ ~9.8–10.2 ppm) appears as a singlet. Adjacent fluorine (3-F) and chlorine (2-Cl) split pyridine ring protons into doublets or doublets of doublets.

19F NMR : A singlet at δ ~-110 to -120 ppm confirms the 3-fluoro substituent.

13C NMR : Carbonyl carbon (C=O) at δ ~190–195 ppm; halogenated carbons show distinct deshielding (Br: δ ~105–115 ppm; Cl: δ ~125–135 ppm).

Reference data : Compare with analogs like 2-chloro-5-fluoro-pyridine-4-carbaldehyde (CAS 884494-54-6) for splitting trends .

What purification techniques are optimal for isolating this compound with >98% purity?

Q. Basic

Column chromatography : Use silica gel with hexane/EtOAc (7:3) for moderate polarity.

Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~80–85°C, based on halogenated pyridine analogs) .

Advanced : For trace halogenated by-products (e.g., di-brominated species), employ preparative HPLC with a C18 column (MeCN/H2O, 0.1% TFA) .

How can researchers resolve contradictions in reported melting points or spectral data across literature sources?

Q. Advanced

Verify synthetic route : Impurities from incomplete formylation (e.g., residual alcohol intermediates) may alter mp. Re-run synthesis with strict anhydrous conditions.

Cross-validate analytical methods : Compare NMR data with computational predictions (DFT calculations for 1H/13C shifts) .

Thermogravimetric analysis (TGA) : Confirm decomposition profiles to rule out hydrate formation affecting mp .

What safety protocols are critical for handling this compound in academic labs?

Q. Basic

PPE : Gloves (nitrile), goggles, and lab coats.

Storage : Refrigerate (2–8°C) in amber glass to prevent aldehyde oxidation .

Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

How can regioselective functionalization of the pyridine ring be achieved for further derivatization?

Q. Advanced

Suzuki-Miyaura coupling : Use the 5-Bromo substituent with Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids (e.g., 3-chlorophenylboronic acid, CAS 501435-91-2) .

Aldehyde protection : Convert the aldehyde to an acetal (e.g., ethylene glycol/H+) to prevent reactivity during subsequent steps .

Directing effects : The 2-Cl and 3-F groups meta-direct electrophilic substitution, enabling selective nitration or sulfonation at the 6-position .

What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

Q. Advanced

HPLC-MS : Detect halogenated dimers (e.g., bipyridines) using a reverse-phase column (LOD: 0.1% w/w).

ICP-OES : Quantify residual heavy metals (e.g., Pd from catalysis) with a detection limit of 1 ppm .

Contradictions : Discrepancies in impurity profiles may stem from varying catalyst batches; use certified reference standards (e.g., TCI Chemicals >98% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.